Indium(III) sulfate hydrate
Overview
Description
Indium(III) sulfate hydrate is a chemical compound with the formula In₂(SO₄)₃·xH₂O. It is a sulfate salt of indium, a post-transition metal. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. This compound is typically found in the form of white-gray, odorless powder or monoclinic crystals. It is soluble in water and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
Indium(III) sulfate hydrate is a sulfate salt of the metal indium It’s known that the properties of indium(iii) complexes depend on the primary ligand used for their syntheses .
Mode of Action
It’s known that in aqueous solutions, the indium ion forms a complex with water and sulfate . The formation of the indium complexes is achieved by reacting indium salt with the ligands .
Biochemical Pathways
It’s known that indium(iii) complexes have been extensively studied for their antimicrobial activities against various microorganisms .
Result of Action
It’s known that indium(iii) complexes have displayed a good performance in various biological and medical applications .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the formation of a sulfato complex is favored with an increase in temperature . Also, the proportion of the sulfate complex increases with the concentration of the solution .
Biochemical Analysis
Biochemical Properties
In water solution, the indium ion forms a complex with water and sulfate . This complex formation is unusual for indium and reveals the potential for unique biochemical interactions .
Molecular Mechanism
It is known that the sulfate complex rapidly exchanges with water at a rate of over 10,000,000 per second . This rapid exchange could potentially influence its interactions with biomolecules and its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that the proportion of sulfate complex increases with temperature, showing that the reaction that forms it is endothermic .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium(III) sulfate hydrate can be synthesized through several methods:
Reaction with Sulfuric Acid: Indium metal, indium oxide, or indium carbonate can react with sulfuric acid to produce this compound.
Crystallization: A basic indium sulfate can be formed by adding ethanol to a water solution of indium sulfate.
Industrial Production Methods: In industrial settings, this compound is produced by reacting indium metal or its compounds with sulfuric acid under controlled conditions. The resulting solution is then purified and crystallized to obtain the desired hydrate form .
Types of Reactions:
Oxidation and Reduction: Indium(III) sulfate can undergo redox reactions. For example, indium metal reacts with cold concentrated sulfuric acid to produce indium sulfate and hydrogen gas.
Decomposition: When heated to 710 K (437 °C) or above, indium sulfate decomposes by releasing sulfur trioxide vapor, yielding indium oxide.
Complex Formation: In aqueous solutions, indium ions form complexes with water and sulfate ions.
Common Reagents and Conditions:
Sulfuric Acid: Used in the synthesis and various reactions involving indium(III) sulfate.
Ethanol: Used in the crystallization process to form basic indium sulfate.
Alkalis: Such as potassium hydroxide, which can precipitate basic salts from indium sulfate solutions.
Major Products:
Indium Oxide: Formed upon decomposition of indium sulfate at high temperatures.
Basic Indium Sulfate: Formed by the addition of alkalis to indium sulfate solutions.
Scientific Research Applications
Indium(III) sulfate hydrate has a wide range of applications in scientific research and industry:
Chemical Synthesis: Used as a reagent in the synthesis of other indium-containing compounds, such as copper indium selenide.
Electroplating: Acts as a hardening agent in gold electroplating baths.
Biological and Medical Research: Indium(III) complexes, including those with indium-111 isotope, are investigated for their potential in radiopharmaceuticals, bioimaging, and photodynamic therapy.
Catalysis: Employed as a catalyst in various chemical reactions due to its unique properties.
Comparison with Similar Compounds
- Indium(III) chloride
- Indium(III) nitrate
- Antimony(III) sulfate
- Bismuth(III) acetate
Properties
IUPAC Name |
indium(3+);trisulfate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2In.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVCWJBXGHOWID-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[In+3].[In+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2In2O13S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583496 | |
Record name | Indium sulfate--water (2/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304655-87-6 | |
Record name | Indium sulfate--water (2/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.